molecular formula C20H22N4O2 B034342 5,5'-Dihydroxy-4,4'-bitryptamine CAS No. 108535-01-9

5,5'-Dihydroxy-4,4'-bitryptamine

Cat. No. B034342
M. Wt: 350.4 g/mol
InChI Key: KEVPJLBSMTXTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Dihydroxy-4,4'-bitryptamine, also known as bufotenine, is a naturally occurring tryptamine found in various plants and animals. It has been used for centuries in traditional medicine and shamanic rituals, and has recently gained attention in scientific research due to its potential therapeutic applications. In

Mechanism Of Action

Bufotenine acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors such as the dopamine D1 and D2 receptors, and the alpha-adrenergic receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.

Biochemical And Physiological Effects

Bufotenine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain, and to decrease levels of the stress hormone cortisol. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on neurons.

Advantages And Limitations For Lab Experiments

Bufotenine has advantages and limitations for lab experiments. Its availability is limited due to its classification as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. However, it has been used in animal studies and in vitro experiments to study its effects on various physiological systems. Its potential therapeutic applications make it an interesting target for further research.

Future Directions

There are several future directions for research on 5,5'-Dihydroxy-4,4'-bitryptamine. One area of interest is its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models. Another area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other physiological systems.

Synthesis Methods

Bufotenine can be synthesized from tryptamine, which is a common precursor for many psychoactive compounds. The synthesis involves the reaction of tryptamine with 5-hydroxyindole-3-acetaldehyde, followed by reduction with sodium borohydride. The final product is purified using chromatography techniques.

Scientific Research Applications

Bufotenine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential in treating conditions such as depression, anxiety, and Parkinson's disease.

properties

CAS RN

108535-01-9

Product Name

5,5'-Dihydroxy-4,4'-bitryptamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol

InChI

InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2

InChI Key

KEVPJLBSMTXTHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O

Other CAS RN

108535-01-9

synonyms

5,5'-dihydroxy-4,4'-bitryptamine
DHBT

Origin of Product

United States

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